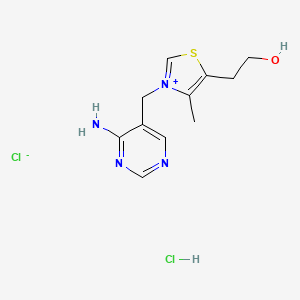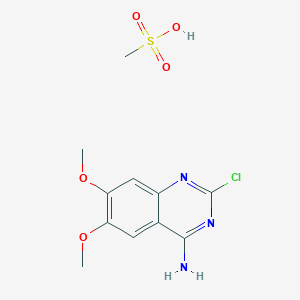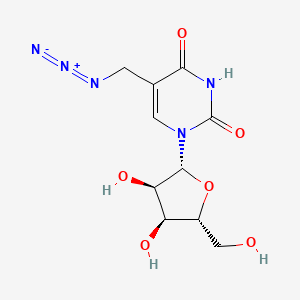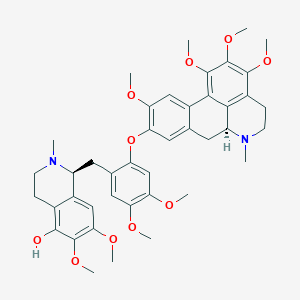
Thalmineline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalmineline is a natural product used primarily in life sciences research. It is known for its complex molecular structure and significant bioactivity. The compound has the molecular formula C42H50N2O10 and a molecular weight of 742.85 g/mol . This compound is not intended for human consumption and is strictly used for research purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalmineline involves multiple steps, typically starting with the isolation of precursor molecules from natural sources. The exact synthetic routes are proprietary and not widely published. general organic synthesis techniques such as esterification, amidation, and cyclization are likely involved.
Industrial Production Methods: Industrial production of this compound is limited due to its specialized use in research. The compound is often synthesized in small batches under controlled laboratory conditions. The preparation involves dissolving the compound in solvents like dimethyl sulfoxide (DMSO) and using reagents such as polyethylene glycol (PEG300) and Tween 80 for formulation .
Analyse Chemischer Reaktionen
Types of Reactions: Thalmineline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: The compound can be reduced to yield simpler molecules.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: DMSO, ethanol, methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce simpler, more stable molecules.
Wissenschaftliche Forschungsanwendungen
Thalmineline has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in cell culture studies to investigate cellular responses and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research and neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Thalmineline involves its interaction with specific molecular targets and pathways. The compound is known to modulate various enzymatic activities and signal transduction pathways . It can bind to receptor sites on cell membranes, influencing cellular functions and metabolic processes. The exact molecular targets and pathways are still under investigation, but this compound’s bioactivity is attributed to its complex structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
Thiamine (Vitamin B1): Both Thalmineline and Thiamine are used in research, but Thiamine is primarily a vitamin essential for human health.
Theophylline: A methylxanthine derivative used in respiratory diseases, sharing some structural similarities with this compound.
Allithiamine: A derivative of Thiamine with enhanced biological activity.
Uniqueness: this compound is unique due to its specific bioactivity and complex molecular structure, which distinguishes it from other similar compounds. Its applications in life sciences research and potential therapeutic effects make it a valuable compound for scientific studies.
Eigenschaften
Molekularformel |
C42H50N2O10 |
|---|---|
Molekulargewicht |
742.9 g/mol |
IUPAC-Name |
(1S)-1-[[2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxyphenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol |
InChI |
InChI=1S/C42H50N2O10/c1-43-13-11-24-27(20-35(49-6)40(51-8)38(24)45)28(43)16-23-18-31(46-3)33(48-5)21-30(23)54-34-17-22-15-29-36-25(12-14-44(29)2)39(50-7)42(53-10)41(52-9)37(36)26(22)19-32(34)47-4/h17-21,28-29,45H,11-16H2,1-10H3/t28-,29-/m0/s1 |
InChI-Schlüssel |
NKUARQOCOZDNAS-VMPREFPWSA-N |
Isomerische SMILES |
CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C(=C7CCN6C)O)OC)OC)OC)OC |
Kanonische SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C(=C7CCN6C)O)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)
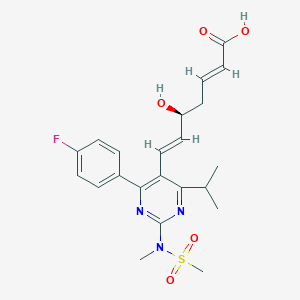
![N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine](/img/structure/B13424250.png)
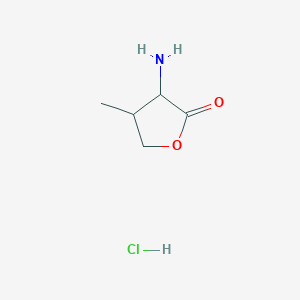
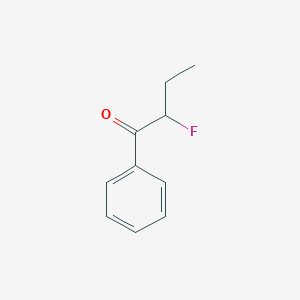

![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
![dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)
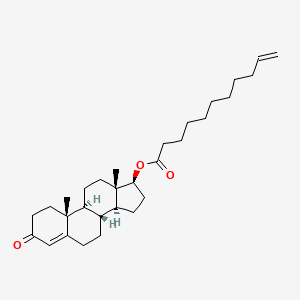
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)
